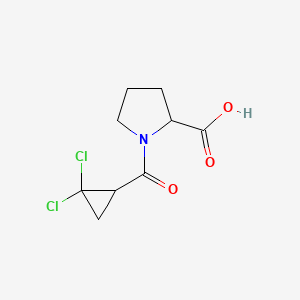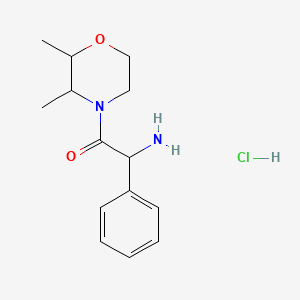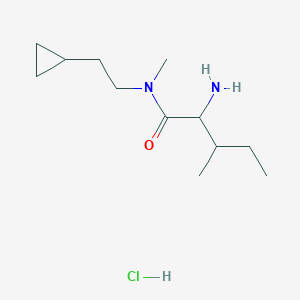![molecular formula C16H23FN2O2 B7632521 N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide, commonly known as FPEP, is a novel compound that has gained significant attention in the scientific community due to its potential usage in various fields of research. The compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
作用機序
The exact mechanism of action of FPEP is not fully understood. However, several studies have suggested that it acts as a selective and potent agonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is widely distributed in the central nervous system and is involved in various physiological processes, including calcium signaling, ion channel regulation, and neurotransmitter release. Activation of the sigma-1 receptor by FPEP leads to the modulation of various signaling pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
FPEP has shown various biochemical and physiological effects in several studies. It has been reported to enhance neuroplasticity, improve cognitive function, and exhibit neuroprotective effects. The compound has also shown potential in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, FPEP has been reported to exhibit analgesic and anti-inflammatory effects.
実験室実験の利点と制限
FPEP has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. The compound is also easy to synthesize and purify, making it suitable for large-scale experiments. However, FPEP has some limitations, including its limited solubility in water, which can make it challenging to administer in vivo. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research of FPEP. One potential area of research is the development of more potent and selective sigma-1 receptor agonists. Additionally, the compound's potential in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression, warrants further investigation. Furthermore, the compound's analgesic and anti-inflammatory effects suggest its potential in the treatment of pain and inflammation-related disorders. Finally, the development of novel drug delivery systems for FPEP can address the compound's limited solubility and enhance its efficacy.
Conclusion:
In conclusion, FPEP is a novel compound that has shown promising results in various fields of research. Its potential in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression, warrants further investigation. Additionally, the compound's analgesic and anti-inflammatory effects suggest its potential in the treatment of pain and inflammation-related disorders. Further research on FPEP can lead to the development of novel therapeutics for various diseases.
合成法
The synthesis of FPEP involves a multi-step process that includes the reaction of 4-fluoro-3-methoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resultant acid chloride with 3-methylpiperidine. The final product is obtained by the reaction of the intermediate with 2-(N,N-dimethylamino)ethylamine. The purity of the compound is ensured by several purification steps, including column chromatography and recrystallization.
科学的研究の応用
FPEP has shown potential in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. Several studies have reported its usage as a ligand for the sigma-1 receptor, which plays a crucial role in various physiological processes, including neuroprotection, neuroplasticity, and neurotransmission. The compound has also shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(7-3-8-18-11-16)15(20)19-9-6-12-4-5-13(17)14(10-12)21-2/h4-5,10,18H,3,6-9,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGOYTSMAAZEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)NCCC2=CC(=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)


![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)